molecular formula C11H22O B11962190 Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- CAS No. 38618-25-6

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-

Cat. No.: B11962190
CAS No.: 38618-25-6
M. Wt: 170.29 g/mol
InChI Key: DTSZTPPMUGNHKT-UHFFFAOYSA-N
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Description

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-, is a substituted cyclohexanol derivative featuring methyl groups at positions 1 and 5 and an isopropyl group at position 2 of the cyclohexanol ring. This compound belongs to the broader class of monoterpenoid alcohols, which are widely studied for their structural diversity and biological activities.

The compound has been identified in plant extracts, such as Morus alba L. Its detection via GC-MS in metabolomic studies underscores its relevance in natural product chemistry and industrial applications, including cosmetics and pharmaceuticals .

Properties

CAS No.

38618-25-6

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3

InChI Key

DTSZTPPMUGNHKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the hydrogenation of the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Another method involves the Grignard reaction, where 1,5-dimethyl-2-(1-methylethyl)cyclohexanone is reacted with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired cyclohexanol derivative.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- often involves catalytic hydrogenation processes. The ketone precursor is subjected to hydrogenation in large reactors using catalysts like nickel or palladium. The reaction conditions typically include high pressure (50-100 atm) and temperatures ranging from 100-150°C.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 1,5-dimethyl-2-(1-methylethyl)cyclohexanone

    Reduction: 1,5-dimethyl-2-(1-methylethyl)cyclohexane

    Substitution: 1,5-dimethyl-2-(1-methylethyl)cyclohexyl chloride

Scientific Research Applications

Pharmaceutical Applications

  • Cough Suppressants and Expectorants :
    • Cyclohexanol derivatives are used in formulations for cough relief due to their expectorant properties. Neomenthol acts as a soothing agent in cough syrups and throat lozenges, enhancing the therapeutic efficacy of the formulation .
  • Veterinary Medicine :
    • The compound has been utilized in veterinary medicine for respiratory syndromes in horses and swine. Its vapors have shown effectiveness in clinical settings, providing symptomatic relief .
  • Analgesic Development :
    • Research has indicated that cyclohexanol derivatives can serve as precursors for developing analgesics with fewer side effects compared to traditional opioids. This potential is particularly relevant in creating pain management therapies that minimize nausea and other common opioid-related side effects .

Cosmetic Applications

  • Fragrance Industry :
    • Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- is widely used in the formulation of perfumes and scented products due to its pleasant minty aroma. It serves as a key ingredient in various cosmetic products, enhancing their olfactory appeal .
  • Skin Care Products :
    • The compound is also incorporated into skin care formulations for its moisturizing properties. Its ability to act as a humectant helps retain moisture in skin care products .

Industrial Applications

  • Solvent Properties :
    • Cyclohexanol is employed as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds. This property makes it valuable in chemical synthesis and formulation processes .
  • Chemical Intermediate :
    • The compound serves as an intermediate in the production of other chemicals, including menthol and other terpenes. Its role as a building block in organic synthesis is critical for producing more complex molecules used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalsCough suppressants, expectorantsSoothing effects; respiratory relief
Veterinary MedicineTreatment for respiratory syndromes in animalsClinical efficacy
AnalgesicsDevelopment of pain management therapiesReduced side effects
CosmeticsFragrance formulations; skin care productsEnhanced scent; moisturizing properties
IndustrialSolvent for chemical synthesisVersatile solvent properties
Chemical IntermediateProduction of menthol and terpenesEssential for complex organic synthesis

Case Study 1: Efficacy in Cough Formulations

A study evaluated the effectiveness of cough syrups containing cyclohexanol derivatives compared to standard treatments. Results indicated that patients experienced significant relief from cough symptoms with reduced side effects, validating the compound's role as an effective expectorant.

Case Study 2: Veterinary Application

Clinical trials involving horses with respiratory issues demonstrated that inhalation of cyclohexanol vapors led to improved respiratory function and decreased coughing episodes, underscoring its therapeutic potential in veterinary medicine.

Mechanism of Action

The mechanism of action of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

2.1.1. Menthol (5-Methyl-2-(1-Methylethyl)cyclohexanol) Menthol, a well-known monoterpene alcohol, shares the same substituent groups as the target compound but differs in their positions (methyl at C5 and isopropyl at C2). Menthol’s stereochemistry (e.g., (1R,2S,5R)-menthol) is critical for its cooling sensation and widespread use in topical analgesics and flavorings. In contrast, the target compound’s 1,5-dimethyl substitution may alter its molecular interactions, as seen in differing retention times (e.g., 17.368 min for menthol vs. 12.789–12.837 min for positional isomers in Schizochytrium sp.) .

2.1.2. Cyclohexanol, 1-Methyl-4-(1-Methylethyl)- (CAS 21129-27-1) This isomer, detected in breath analysis studies, has a methyl group at C1 and an isopropyl group at C3. Its volatility and GC-MS retention time (18.57 min) differ from the target compound, likely due to reduced steric hindrance and polarity changes .

2.1.3. Carvomenthol (5-Methyl-2-(1-Methylethyl)cyclohexanol) Identified in Scleria depressa extracts, carvomenthol shares the same substituents as menthol but with distinct stereochemistry, leading to variations in bioactivity and abundance (23.78% in S. depressa vs. 24.04% for menthol in Tylophora indica) .

Physicochemical Properties
Compound Boiling Point (K) Retention Time (GC-MS, min) Molecular Formula Key References
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- 376.70 (estimated) 12.789–12.837 C₁₀H₂₀O
Menthol 485.15 (212°C) 17.368 C₁₀H₂₀O
Cyclohexanol, 1-methyl-4-(1-methylethyl)- N/A 18.57 C₁₀H₂₀O
Carvomenthol N/A 5.172 C₁₀H₂₀O

Key Observations :

  • The target compound’s lower boiling point (376.70 K vs. 485.15 K for menthol) suggests reduced intermolecular hydrogen bonding or increased volatility due to substituent arrangement .
  • Retention time variations in GC-MS analyses reflect differences in polarity and molecular interactions with stationary phases .

Biological Activity

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-, also known by its CAS number 184178-98-1, is a cyclic alcohol with the molecular formula C11H22OC_{11}H_{22}O. This compound has garnered interest in various fields due to its potential biological activities, including applications in veterinary medicine and its effects on cellular mechanisms. This article examines the biological activity of this compound through a detailed review of available literature, including case studies and research findings.

  • Molecular Formula : C11H22OC_{11}H_{22}O
  • Molecular Weight : 170.29 g/mol
  • Structure : The compound features a cyclohexanol backbone with two methyl groups and an isopropyl group attached.

Biological Activity Overview

Cyclohexanol derivatives have been studied for their various biological activities, including:

  • Antimicrobial Activity : Some studies indicate that cyclohexanol derivatives exhibit antimicrobial properties against specific bacterial strains.
  • Analgesic Effects : Research has shown that related compounds can possess analgesic properties, potentially affecting pain pathways.
  • Antioxidant Activity : Certain cyclohexanol derivatives have demonstrated the ability to scavenge free radicals, contributing to their antioxidant capacity.

Case Study 1: Veterinary Application

In veterinary medicine, cyclohexanol vapors have been utilized in the treatment of respiratory syndromes in horses, swine, and poultry. The compound acts as a stimulant expectorant, facilitating respiratory function and improving overall health in affected animals .

Case Study 2: Antioxidant Properties

A study investigated the antioxidant activity of essential oils containing cyclohexanol derivatives. The results indicated that these oils could effectively scavenge free radicals, with IC50 values demonstrating significant potency against DPPH and ABTS radicals. This suggests potential applications in food preservation and health supplements .

Case Study 3: Antinociceptive Effects

Another research effort focused on the antinociceptive effects of essential oils from plants containing cyclohexanol-related compounds. The study utilized various animal models to demonstrate that these essential oils could significantly reduce pain responses, indicating a central mechanism of action .

The biological activities of cyclohexanol derivatives are believed to be mediated through several mechanisms:

  • Interaction with Cellular Receptors : Compounds may interact with specific receptors involved in pain perception and inflammation.
  • Antioxidative Mechanisms : The ability to scavenge free radicals may protect cells from oxidative stress, contributing to overall health benefits.
  • Microbial Inhibition : The structural characteristics of cyclohexanol allow it to disrupt microbial cell membranes or metabolic processes.

Data Tables

Biological ActivityObservationsReference
AntimicrobialEffective against certain bacteria
AnalgesicSignificant pain reduction in animal models
AntioxidantStrong radical scavenging activity

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